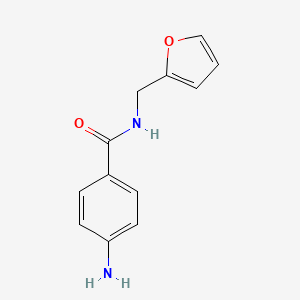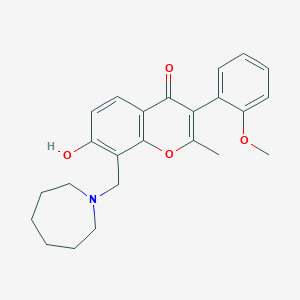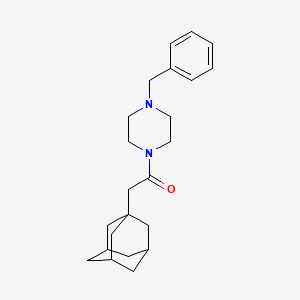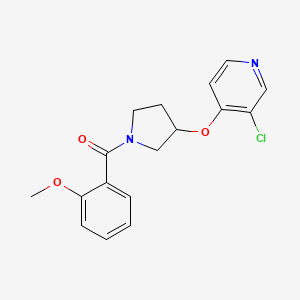![molecular formula C12H11ClN2O2 B2542079 4-[1-(2-Chloroacetyl)azetidin-3-yl]oxybenzonitrile CAS No. 2411260-57-4](/img/structure/B2542079.png)
4-[1-(2-Chloroacetyl)azetidin-3-yl]oxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidinone is the simplest β-lactam known for a number of pharmacological activities . Azetidinones exhibit a wide range of biological activities which includes anti-tubercular, anti-inflammatory, anti-tumor anti-HIV, anti-parkinsonian, anti-diabetic activities etc . In addition, the azetidinone moiety is reported as a potent mechanism-based inhibitor of several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease and serine protease enzyme .
Synthesis Analysis
Azetidinones have been synthesized through various methods. For instance, the Ugi-adducts were synthesized through a four-component reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides . The proposed spirocyclization mechanism depends on two sequential cyclizations of the Ugi-adduct, under basic conditions .Molecular Structure Analysis
Azetidinones are characterized by having a four-membered lactam ring . The nitrogen atom is attached to the β-carbon atom relative to the carbonyl group . The simplest β-lactam possible is 2-azetidinone .Chemical Reactions Analysis
Azetidinones show various biological activities such as antifungal, antibacterial, antitubercular, anticonvulsant, analgesic, anti-inflammatory, antiviral activities . They are also known as a potent mechanism-based inhibitor of several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease and serine protease enzyme .Propiedades
IUPAC Name |
4-[1-(2-chloroacetyl)azetidin-3-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-5-12(16)15-7-11(8-15)17-10-3-1-9(6-14)2-4-10/h1-4,11H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGOUQWTTBUZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2541996.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)



![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2542001.png)
![2-Ketochromene-3-carboxylic acid [2-(semicarbazonomethyl)phenyl] ester](/img/structure/B2542002.png)

![1-[(2,4-difluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2542007.png)
![3-[(4-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2542011.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2542016.png)
![7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2542017.png)

